Cas no 2241138-04-3 (2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)
![2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2241138-04-3x500.png)
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1,2(1H)-Isoquinolinedicarboxylic acid, 5,6-difluoro-3,4-dihydro-, 2-(1,1-dimethylethyl) ester
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- Inchi: 1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-6-8-9(12(18)13(19)20)4-5-10(16)11(8)17/h4-5,12H,6-7H2,1-3H3,(H,19,20)
- InChI Key: TUFBLJCSWZGQBN-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)C2=C(C(F)=C(F)C=C2)CCN1C(OC(C)(C)C)=O
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6479340-0.5g |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95.0% | 0.5g |
$546.0 | 2025-02-19 | |
Enamine | EN300-6479340-0.1g |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95.0% | 0.1g |
$241.0 | 2025-02-19 | |
A2B Chem LLC | AY03599-10g |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95% | 10g |
$3201.00 | 2024-01-01 | |
1PlusChem | 1P01FJ8V-250mg |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95% | 250mg |
$491.00 | 2023-12-18 | |
A2B Chem LLC | AY03599-2.5g |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95% | 2.5g |
$1478.00 | 2024-01-01 | |
Aaron | AR01FJH7-50mg |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95% | 50mg |
$248.00 | 2025-02-11 | |
Aaron | AR01FJH7-2.5g |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95% | 2.5g |
$1909.00 | 2025-02-11 | |
Aaron | AR01FJH7-250mg |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95% | 250mg |
$503.00 | 2025-02-11 | |
1PlusChem | 1P01FJ8V-5g |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95% | 5g |
$2569.00 | 2023-12-18 | |
Enamine | EN300-6479340-0.25g |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
2241138-04-3 | 95.0% | 0.25g |
$347.0 | 2025-02-19 |
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Related Literature
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
Additional information on 2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction to 2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 2241138-04-3) in Modern Chemical Biology
2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, identified by the CAS number 2241138-04-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of fluoro substituents and a protecting group at the carbonyl position enhances its utility in synthetic chemistry and drug development pipelines.
The molecular structure of 2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid incorporates key functional groups that make it a valuable intermediate in the synthesis of more complex molecules. The tert-butoxy carbonyl (Boc) group serves as an effective protecting group for carboxylic acids, allowing for selective modifications during multi-step synthetic routes. Meanwhile, the fluoro substituents at the 5 and 6 positions introduce electronic and steric effects that can modulate the compound's reactivity and binding properties. These features are particularly relevant in the design of small-molecule inhibitors targeting biological pathways.
In recent years, there has been a surge in research focused on tetrahydroisoquinoline derivatives due to their demonstrated pharmacological properties. These compounds exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The introduction of fluorine atoms into the tetrahydroisoquinoline scaffold has further expanded their potential by enhancing metabolic stability and improving binding affinity to biological targets. For instance, studies have shown that fluoro-substituted tetrahydroisoquinolines can exhibit improved selectivity over their non-fluorinated counterparts when interacting with enzymes such as monoamine oxidases (MAOs).
The utility of 2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid extends to its role as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors targeting diseases associated with aberrant enzyme activity. Notably, modifications to the tetrahydroisoquinoline core have led to the discovery of potent MAO inhibitors that show promise in preclinical models for neurodegenerative disorders. The protecting group at the carboxyl position allows for subsequent deprotection under mild conditions, facilitating further derivatization without compromising the integrity of other functional groups.
Advances in synthetic methodologies have also contributed to the growing interest in this class of compounds. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated fluorination have enabled efficient access to complex tetrahydroisoquinoline derivatives. The synthesis of 2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exemplifies these advancements by showcasing a streamlined route that incorporates both fluoro substitution and Boc protection in a single synthetic sequence. Such efficiency is crucial for high-throughput screening programs aimed at identifying lead compounds for drug discovery.
The pharmacokinetic properties of fluoro-substituted tetrahydroisoquinolines are another area of active investigation. Fluorine atoms can influence solubility, lipophilicity, and metabolic clearance rates—key factors determining a drug's bioavailability and efficacy. Computational modeling studies have begun to elucidate how fluorine substitution affects molecular interactions with biological targets at an atomic level. This understanding is essential for optimizing lead compounds during early-stage drug development. For example, virtual screening approaches combined with molecular dynamics simulations have been used to predict how different fluoro patterns influence binding affinity to protein receptors.
In addition to its applications in drug discovery, 2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid finds utility in chemical biology research as a tool for probing enzyme mechanisms. Its structural features make it an ideal candidate for generating enzyme-inhibitor complexes suitable for X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Such structural insights are critical for understanding catalytic processes and designing more effective inhibitors with higher specificity. Recent publications highlight its use in characterizing MAO isoforms where precise structural information aids in developing selective inhibitors with reduced off-target effects.
The future directions of research involving this compound are likely to focus on expanding its therapeutic applications through structural diversification. By modifying other positions on the tetrahydroisoquinoline core or introducing additional functional groups, 2-[(tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid could serve as a precursor for novel therapeutics targeting conditions such as cancer or infectious diseases. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical practice.
As computational tools continue to evolve, 2-(tert-butoxy)carbonyl]-5,6-difluoro - 1, 2, 3, 4 -tetrahy drois o quinoline - 1 - carbox y l ic aci d will likely play an increasingly prominent role in rational drug design strategies . Its well-defined structure provides an excellent scaffold f or exploring structure - activity relationships (SAR). By integrating experimental data with advanced computational methods, researchers can accelerate the discovery process while minimizing costly trial-and-error approaches . This synergy between experimental chemistry and computational biology underscores why this compound remains at t he forefront o f contemporary medicinal chemistry research . p >
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